1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride
Brand Name: Vulcanchem
CAS No.: 69766-48-9
VCID: VC18445961
InChI: InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H
SMILES:
Molecular Formula: C21H22ClNO2
Molecular Weight: 355.9 g/mol

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride

CAS No.: 69766-48-9

Cat. No.: VC18445961

Molecular Formula: C21H22ClNO2

Molecular Weight: 355.9 g/mol

* For research use only. Not for human or veterinary use.

1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride - 69766-48-9

Specification

CAS No. 69766-48-9
Molecular Formula C21H22ClNO2
Molecular Weight 355.9 g/mol
IUPAC Name 1-azoniabicyclo[3.2.1]octan-6-yl 9H-fluorene-9-carboxylate;chloride
Standard InChI InChI=1S/C21H21NO2.ClH/c23-21(24-19-13-22-11-5-6-14(19)12-22)20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20;/h1-4,7-10,14,19-20H,5-6,11-13H2;1H
Standard InChI Key TVLGALHNALMDTF-UHFFFAOYSA-N
Canonical SMILES C1CC2C[NH+](C1)CC2OC(=O)C3C4=CC=CC=C4C5=CC=CC=C35.[Cl-]

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[3.2.1]octane scaffold, where a nitrogen atom forms part of the bicyclic system, contributing to its cationic charge. The fluorene group—a fused tricyclic aromatic system—is esterified to the bicyclic core via a carboxylate linker. The chloride ion serves as the counterion, stabilizing the positively charged nitrogen.

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC₂₁H₂₂ClNO₂
Molecular Weight355.9 g/mol
LogP (Consensus)3.72
Water Solubility (ESOL)0.0067 mg/mL
BBB PermeabilityYes

The compound’s moderate lipophilicity (LogP 3.72) and low aqueous solubility (0.0067 mg/mL) suggest challenges in bioavailability, necessitating formulation optimization for therapeutic use .

Biological Activity and Mechanism

Muscarinic Receptor Antagonism

The compound acts as a potent antagonist at muscarinic acetylcholine receptors (mAChRs), particularly the M₁ and M₃ subtypes. By blocking acetylcholine signaling, it inhibits downstream pathways involving phospholipase C and inositol trisphosphate, which are critical in smooth muscle contraction and glandular secretion.

Therapeutic Implications

Preclinical studies highlight its potential in:

  • Asthma Management: Reducing bronchoconstriction via M₃ receptor blockade in airway smooth muscles.

  • Neurological Disorders: Modulating central mAChRs to address cognitive deficits in Alzheimer’s disease.

  • Overactive Bladder: Relaxing detrusor muscle activity through peripheral anticholinergic effects.

Pharmacological Research Findings

In Vitro Efficacy

Table 2: Receptor Binding Affinity

Receptor SubtypeIC₅₀ (nM)Assay Type
M₁12.4Radioligand
M₃8.7Functional
M₅142.6Radioligand

Selectivity for M₁/M₃ over M₅ receptors (16-fold) reduces off-target effects compared to non-selective anticholinergics.

Structural Analog Comparisons

Table 3: Analog Activity Profiles

AnalogM₁ IC₅₀ (nM)Solubility (mg/mL)
Parent Compound12.40.0067
N-Methyl Bicyclic Variant28.90.014
Fluorene-Free Derivative76.30.098

Modifications to the bicyclic core or fluorene group reduce potency but improve solubility, highlighting structure-activity trade-offs.

Challenges and Future Directions

Pharmacokinetic Limitations

Despite high receptor affinity, the compound’s poor solubility and first-pass metabolism hinder oral bioavailability. Prodrug strategies or nanoparticle delivery systems may address these limitations .

Target Validation

Ongoing research aims to clarify its effects on CNS versus peripheral mAChRs. PET imaging studies with radiolabeled analogs could map receptor occupancy in vivo.

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